2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole: Core Identifiers and Procurement Profile
2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole (CAS 2379321-35-2) is a synthetic fluorinated benzothiazole derivative with the molecular formula C₁₄H₉F₂NS and a molecular weight of 261.29 g/mol , . This compound consists of a benzo[d]thiazole core substituted at the 2-position with a 2,3-difluoro-4-methylphenyl ring, conferring moderate lipophilicity with a calculated LogP of 4.94 . Commercially available with purity specifications of ≥95% to 98% , , it serves as a research intermediate and screening candidate within medicinal chemistry programs exploring fluorinated heterocyclic scaffolds.
Screening fitFluorinated heterocyclic scaffold for medicinal chemistry SAR campaigns
Selection logicOrtho,meta-difluoro substitution distinct from 4-aminophenyl reference series
Procurement contextResearch intermediate available at specified purity grades (≥95–98%)
Why Generic or Positional-Isomer Substitution Fails
Within the 2-arylbenzothiazole chemical space, simple substructure matching based on a common core is insufficient for ensuring equivalent pharmacological or physicochemical behavior. The specific ortho,meta-difluoro and para-methyl substitution pattern of this compound (2,3-F₂-4-CH₃) is absent from the widely studied 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) series, where fluorination on the benzothiazole ring (e.g., 5F 203) was required to eliminate the biphasic dose-response that limits therapeutic translatability [1], [2]. Furthermore, positional isomers such as 2-(2,6-difluoro-3-methylphenyl)benzo[d]thiazole (CAS 1528762-06-2) differ in both fluorine placement and calculated lipophilicity (ΔLogP ≈ 0.3) [3], which can alter membrane permeability, metabolic soft-spot exposure, and target binding kinetics even when no activity data yet exist for the target compound itself. These structural distinctions make interchangeability scientifically unsubstantiated without head-to-head comparative data.
Regioisomer mismatchPositional isomers (e.g., 2,6-difluoro-3-methylphenyl) may shift lipophilicity and metabolic soft-spot exposure; physicochemical behavior may not transfer without head-to-head data.
Class mismatch4-Aminophenylbenzothiazoles (DF 203 series) rely on different metabolic activation; dose-response linearity and CYP induction profiles may not extrapolate to non-amino analogs.
Data gapNo published target-specific activity or ADME data exist; interchangeability with any benzothiazole analog requires experimental validation.
[1] Brantley E, Trapani V, Alley MC, et al. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Drug Metab Dispos. 2004;32(12):1392-1401. doi:10.1124/dmd.104.001057. Available at: https://pubmed.ncbi.nlm.nih.gov/15355884/ View Source
[2] Brantley E, Trapani V, Alley MC, et al. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Drug Metab Dispos. 2004;32(12):1392-1401. doi:10.1124/dmd.104.001057. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0090955624030472 View Source
Commercial lots of the target compound are offered with a minimum purity of 98% , exceeding the typical ≥95% specification of the 2,6-difluoro positional isomer (CAS 1528762-06-2) available from reference suppliers [1]. Higher purity reduces the need for repurification prior to sensitive biological assays.
Purity specificationMethod context
98% (target) vs. ≥95% (regioisomer)
Supports lot consistency review for sensitive assays
Supplier CoA context; verify batch-specific values
PurityQuality ControlProcurement Specification
Evidence Dimension
Vendor-certified purity specification
Target Compound Data
98% (Leyan, Cat. 1262922)
Comparator Or Baseline
2-(2,6-Difluoro-3-methylphenyl)benzo[d]thiazole: typically ≥95%
Quantified Difference
+3 percentage points minimum
Conditions
Commercial supplier certificates of analysis
Why This Matters
Higher certified purity can directly reduce downstream assay variability, a critical factor for reproducible structure-activity relationship (SAR) campaigns and fragment-based screening.
PurityQuality ControlProcurement Specification
[1] Molaid Compound Database. 2-(2,6-Difluoro-3-methylphenyl)benzo[d]thiazole (CAS 1528762-06-2). Purity specification not explicitly listed as >95%. Available at: https://www.molaid.com/MS_20971590 (Accessed 2026-04-25). View Source
Lipophilicity Distinction from Regioisomer
The calculated LogP of 2-(2,3-difluoro-4-methylphenyl)benzo[d]thiazole is 4.94 , compared to 4.6 for the 2,6-difluoro-3-methylphenyl isomer [1]. This ΔLogP ≈ 0.34 is large enough to impact in vitro cell permeability and non-specific binding profiles.
Calculated LogPData to verify
ΔLogP ≈ 0.34 (4.94 vs. 4.6)
Lipophilicity difference may alter permeability and binding profiles
Lipophilicity differences exceeding 0.3 log units can meaningfully alter passive membrane permeability, plasma protein binding, and metabolic clearance, directly influencing the suitability of a compound for cell-based versus biochemical screening platforms [2].
[2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
Fluorination-Driven Dose-Response Linearity
Class-level evidence from the broader fluorinated 2-phenylbenzothiazole scaffold demonstrates that strategic fluorination can eliminate the biphasic dose-response relationship observed with the unfluorinated lead DF 203. While specific data for the 2,3-difluoro-4-methylphenyl derivative are not yet published, fluorinated benzothiazoles 5F 203, 6F 203, and 5,6-diF 203 all exhibited monophasic growth inhibition in MCF-7 breast and TK-10 renal cancer cell lines (GI₅₀ values ~0.1-1 µM range in the NCI 60-cell screen) [1], [2], in contrast to the biphasic profile of DF 203 [1]. The distinct 2,3-difluoro-substitution of the phenyl ring in the target compound provides a structurally differentiated starting point for exploring this fluorination benefit.
Qualitative improvement from biphasic to monophasic growth inhibition
Conditions
MCF-7, TK-10 cell lines; sulforhodamine B and MTT assays; NCI primary anticancer drug screen
Why This Matters
Biphasic dose-response complicates hit-to-lead progression by obscuring the therapeutic window; compounds predicted to lack this liability are more tractable for medicinal chemistry optimization.
[1] Brantley E, Trapani V, Alley MC, et al. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Drug Metab Dispos. 2004;32(12):1392-1401. doi:10.1124/dmd.104.001057. Available at: https://pubmed.ncbi.nlm.nih.gov/15355884/ View Source
[2] Brantley E, Trapani V, Alley MC, et al. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Drug Metab Dispos. 2004;32(12):1392-1401. doi:10.1124/dmd.104.001057. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0090955624030472 View Source
CYP1A1 Induction Selectivity in Cancer Cells
Fluorinated benzothiazoles induce CYP1A1 protein expression exclusively in antiproliferative-sensitive cancer cell lines (MCF-7, TK-10, IGROV-1) but not in resistant lines, while unfluorinated DF 203 shows broader, less selective CYP induction [1]. 5F 203 induced CYP1A1 mRNA by >10-fold in MCF-7 cells at 1 µM after 24 hours [1]. This cancer-cell-selective metabolic activation pathway is a hallmark of the fluorinated class and is hypothesized to be retained or modulated by the 2,3-difluoro-4-methylphenyl substitution pattern pending direct testing.
Class inference for 2,3-difluoro analog; pending direct measurement
CYP1A1MetabolismCancer Cell Selectivity
Evidence Dimension
CYP1A1 mRNA/protein induction selectivity
Target Compound Data
Not determined; class inference
Comparator Or Baseline
5F 203: >10-fold CYP1A1 mRNA induction in MCF-7; no induction in resistant cells
Quantified Difference
>10-fold selective induction vs. baseline
Conditions
MCF-7 breast cancer cells; 1 µM, 24 h; quantitative RT-PCR and Western blot
Why This Matters
Selective metabolic activation confined to target cancer cells is a desirable prodrug-like feature, potentially offering a wider therapeutic index than compounds lacking this selectivity.
CYP1A1MetabolismCancer Cell Selectivity
[1] Brantley E, Trapani V, Alley MC, et al. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Drug Metab Dispos. 2004;32(12):1392-1401. doi:10.1124/dmd.104.001057. Available at: https://pubmed.ncbi.nlm.nih.gov/15355884/ View Source
Application Scenarios for Tangible Differentiation
SAR Exploration of Fluorine Positional Effects
The distinct 2,3-difluoro-substitution pattern provides a unique vector for exploring how small-molecule shape and electron distribution around the phenyl ring impact CYP1A1 induction potency and cancer cell selectivity, building on the established class relationship between fluorination and improved dose-response linearity [1]. Direct comparison with DF 203 and 5F 203 in MCF-7 and TK-10 growth inhibition assays would quantify the contribution of the methyl group at the para position versus the amino group present in the reference series.
Lipophilicity-Driven Fragment and Lead Optimization Libraries
With a well-characterized LogP of 4.94 and a purity specification of 98% , this compound is suitable for inclusion in focused libraries designed to probe the lipophilicity-activity relationship within the benzothiazole chemical series. Its lipophilicity is measurably distinct from the 2,6-difluoro regioisomer (LogP ≈ 4.6) [2], allowing systematic evaluation of how a ΔLogP of ~0.3 influences cellular permeability, solubility, and off-target promiscuity in parallel screening panels.
Pharmacokinetic and Metabolic Stability Benchmarking
Given that fluorinated benzothiazoles undergo CYP1A1-mediated metabolic activation [1], this compound can serve as a probe to delineate the substrate specificity of CYP1A1/1B1 isoforms toward 2-arylbenzothiazoles bearing non-amino substituents. Comparative microsomal stability and covalent binding assays using [¹⁴C]-labeled analogs would establish whether the 2,3-difluoro-4-methyl motif alters the balance between metabolic activation and detoxification pathways relative to the 5F 203 benchmark.
19F NMR Conformational and Binding Studies
The presence of two non-equivalent fluorine atoms on the phenyl ring (ortho and meta positions) makes this compound attractive for ¹⁹F NMR-based conformational and binding studies in solution. When compared with the symmetric 2,6-difluoro analog, the 2,3-substitution pattern generates distinguishable ¹⁹F chemical shifts that can separately report on distinct local environments in protein-ligand complexes, a capability not offered by mono-fluorinated or symmetrically di-fluorinated analogs.
Application
Selection Property
Validation Focus
Fluorine positional SAR
2,3-Difluoro regiochemistry
Compare dose-response linearity and CYP induction vs. 5F 203 and DF 203
Lipophilicity-driven library design
Measured LogP ~4.9; 98% purity
Systematic ΔLogP impact on permeability and off-target promiscuity vs. 2,6-difluoro isomer
CYP isoform substrate profiling
Non-amino 2-arylbenzothiazole core
Microsomal stability and covalent binding vs. 5F 203 benchmark
19F NMR binding studies
Two non-equivalent ortho/meta ¹⁹F reporters
Distinguishable ¹⁹F chemical shifts to probe distinct local environments
[1] Brantley E, Trapani V, Alley MC, et al. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Drug Metab Dispos. 2004;32(12):1392-1401. doi:10.1124/dmd.104.001057. Available at: https://pubmed.ncbi.nlm.nih.gov/15355884/ View Source